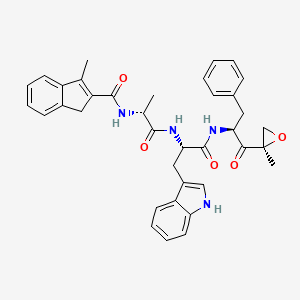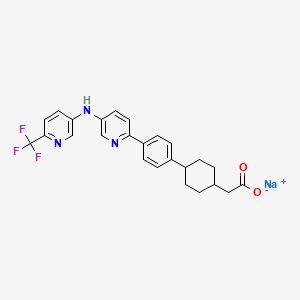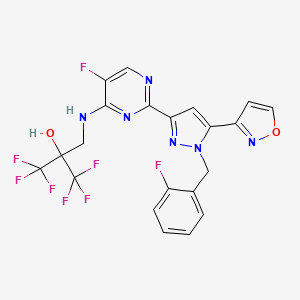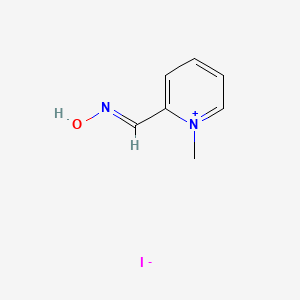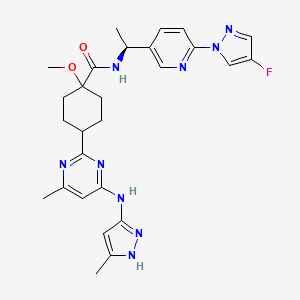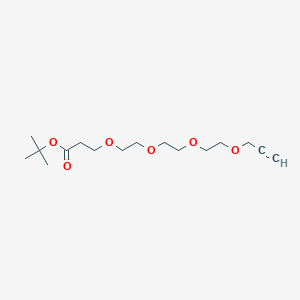
Propargyl-PEG4-t-butyl ester
Übersicht
Beschreibung
Propargyl-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a propargyl group and a t-butyl protected carboxyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media .
Wirkmechanismus
Target of Action
The primary target of Propargyl-PEG4-t-butyl ester are azide compounds or biomolecules . The compound forms a stable triazole linkage with these targets via copper-catalyzed Click Chemistry reactions .
Mode of Action
This compound interacts with its targets (azide compounds or biomolecules) through a copper-catalyzed Click Chemistry reaction . This reaction results in the formation of a stable triazole linkage . The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions .
Pharmacokinetics
The compound is soluble in dmso, dcm, and dmf , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide compounds or biomolecules . This could potentially alter the function of these biomolecules, depending on their role in the cell.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . Additionally, the compound’s solubility in various solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment.
Biochemische Analyse
Biochemical Properties
Propargyl-PEG4-t-butyl ester plays a crucial role in biochemical reactions, particularly in the formation of stable triazole linkages through Click Chemistry. This compound interacts with azide-bearing compounds or biomolecules, enabling the formation of a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing further functionalization . The hydrophilic PEG spacer enhances solubility, facilitating its use in aqueous environments .
Cellular Effects
This compound influences various cellular processes by facilitating the conjugation of biomolecules through Click Chemistry. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the attachment of functional groups to target biomolecules . The hydrophilic nature of the PEG spacer ensures efficient cellular uptake and distribution, enhancing its effectiveness in cellular applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which can be used to attach various functional groups to target biomolecules. The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions, allowing further functionalization . This mechanism enables precise and stable modifications of biomolecules, making this compound a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and effectiveness over time. The compound’s stability is maintained under appropriate storage conditions, typically at -20°C . Over time, the effects of this compound on cellular function remain consistent, with no significant degradation observed in in vitro or in vivo studies . This stability ensures reliable and reproducible results in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively facilitates the conjugation of biomolecules without causing adverse effects . At higher dosages, potential toxic or adverse effects may be observed, highlighting the importance of optimizing dosage levels in experimental settings . Threshold effects and dose-dependent responses should be carefully monitored to ensure safe and effective use in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways that facilitate the conjugation of biomolecules through Click Chemistry . The compound interacts with azide-bearing compounds or biomolecules, forming stable triazole linkages . This interaction is catalyzed by copper, enabling precise and efficient modifications of target biomolecules . The metabolic pathways involving this compound contribute to its effectiveness in biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently due to its hydrophilic PEG spacer . The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in target cells . This efficient transport and distribution enhance the compound’s effectiveness in biochemical applications, ensuring precise modifications of target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This precise localization ensures effective interactions with target biomolecules, enhancing the compound’s utility in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-PEG4-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a propargyl group and a t-butyl protected carboxyl group to a PEG backbone. The propargyl group is introduced via a nucleophilic substitution reaction, while the t-butyl group is added through esterification. The reaction conditions typically involve the use of copper catalysts for the Click Chemistry reaction and acidic conditions for the deprotection of the t-butyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is produced in various quantities, ranging from milligrams to grams, depending on the demand .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG4-t-butyl ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds to form stable triazole linkages.
Hydrolysis: The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Acidic Conditions: Employed for the hydrolysis of the t-butyl group
Major Products Formed
Triazole Linkages: Formed through Click Chemistry reactions.
Free Carboxyl Group: Obtained after hydrolysis of the t-butyl group
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG4-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through Click Chemistry.
Biology: Employed in the labeling and modification of biomolecules.
Medicine: Utilized in drug delivery systems due to its hydrophilic PEG spacer, which enhances solubility and bioavailability.
Industry: Applied in the development of advanced materials and nanotechnology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-PEG14-t-butyl ester: Similar in structure but with a longer PEG spacer.
Propargyl-PEG4-acid: Contains a free carboxyl group instead of a t-butyl protected one
Uniqueness
Propargyl-PEG4-t-butyl ester is unique due to its combination of a propargyl group and a t-butyl protected carboxyl group. This allows for versatile applications in Click Chemistry and controlled hydrolysis, making it a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O6/c1-5-7-18-9-11-20-13-14-21-12-10-19-8-6-15(17)22-16(2,3)4/h1H,6-14H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQLPTKRFULADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



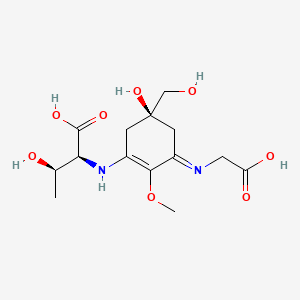
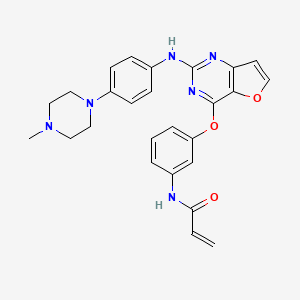
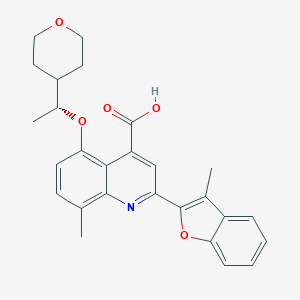
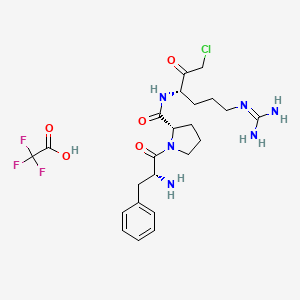
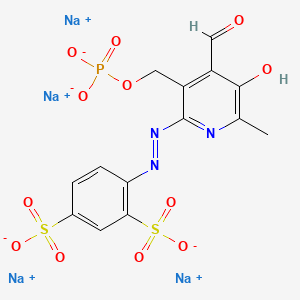
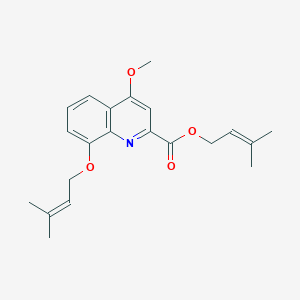
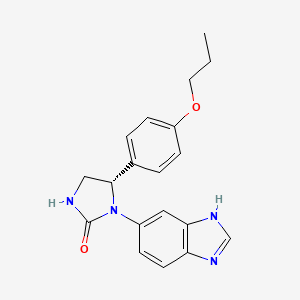
![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)
